Cas no 2098033-75-9 (4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine])
![4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] structure](https://ja.kuujia.com/scimg/cas/2098033-75-9x500.png)
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] 化学的及び物理的性質
名前と識別子
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- 4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine
- 4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
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- インチ: 1S/C10H18N2O/c1-4-12-5-2-9(1)10(8-12)7-11-3-6-13-10/h9,11H,1-8H2
- InChIKey: WJQNBDYQJBSIBY-UHFFFAOYSA-N
- ほほえんだ: N12CCC(CC1)C1(OCCNC1)C2
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A249576-500mg |
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |
2098033-75-9 | 500mg |
$ 730.00 | 2022-06-08 | ||
TRC | A249576-1g |
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |
2098033-75-9 | 1g |
$ 1115.00 | 2022-06-08 | ||
Life Chemicals | F2147-2968-0.5g |
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |
2098033-75-9 | 95%+ | 0.5g |
$738.0 | 2023-09-06 | |
Life Chemicals | F2147-2968-10g |
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |
2098033-75-9 | 95%+ | 10g |
$3263.0 | 2023-09-06 | |
Life Chemicals | F2147-2968-5g |
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |
2098033-75-9 | 95%+ | 5g |
$2331.0 | 2023-09-06 | |
Life Chemicals | F2147-2968-2.5g |
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |
2098033-75-9 | 95%+ | 2.5g |
$1554.0 | 2023-09-06 | |
Life Chemicals | F2147-2968-0.25g |
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |
2098033-75-9 | 95%+ | 0.25g |
$701.0 | 2023-09-06 | |
Life Chemicals | F2147-2968-1g |
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |
2098033-75-9 | 95%+ | 1g |
$777.0 | 2023-09-06 | |
TRC | A249576-100mg |
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |
2098033-75-9 | 100mg |
$ 185.00 | 2022-06-08 |
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]に関する追加情報
Introduction to 4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] (CAS No. 2098033-75-9)
4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine], identified by the Chemical Abstracts Service Number (CAS No.) 2098033-75-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. Its unique spirocyclic framework, incorporating an azacycloalkane core linked to a morpholine moiety, positions it as a promising scaffold for the development of novel therapeutic agents. This compound represents an intriguing example of how structural complexity can be leveraged to modulate biological activity, making it a subject of extensive research and exploration.
The spirocyclic structure of 4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] contributes to its rigidity and conformational stability, which are critical factors in drug design. The spiro connection between the azacycloalkane and morpholine rings creates a rigid scaffold that can effectively occupy binding pockets in biological targets, thereby enhancing binding affinity and selectivity. This structural motif has been increasingly recognized for its potential in designing small-molecule inhibitors and modulators.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] and biological targets. Studies have demonstrated that the compound can interact with various enzymes and receptors, suggesting its utility in addressing a range of therapeutic challenges. For instance, preliminary computational studies indicate that this scaffold may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a potential candidate for developing anti-inflammatory agents.
The morpholine moiety in 4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] is particularly noteworthy for its biological significance. Morpholine derivatives are well-known for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The integration of this moiety into the spirocyclic framework not only enhances the compound's solubility but also modulates its pharmacokinetic properties, improving bioavailability and reducing toxicity.
In vitro studies have begun to uncover the mechanistic basis of the biological activity of 4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]. Researchers have observed that the compound can interfere with key signaling pathways by binding to specific residues on target proteins. This binding mode suggests that it may act as a competitive inhibitor or allosteric modulator, depending on the target enzyme or receptor. Such findings are crucial for optimizing the compound's pharmacological profile and identifying potential therapeutic applications.
The synthesis of 4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] presents both challenges and opportunities for medicinal chemists. The spirocyclic structure requires precise stereocontrol during synthesis to ensure the correct configuration of the azacycloalkane and morpholine rings. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have made it feasible to construct this complex scaffold with high efficiency and selectivity.
One of the most promising applications of 4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] is in the development of central nervous system (CNS) therapeutics. The rigid spirocyclic framework is well-suited for crossing the blood-brain barrier, which is a significant challenge in CNS drug discovery. Preliminary data suggest that derivatives of this compound may exhibit neuroprotective or antipsychotic effects by interacting with neurotransmitter receptors such as serotonin and dopamine receptors.
The pharmacological potential of 4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] extends beyond CNS disorders; it also shows promise in addressing metabolic diseases and cancer-related conditions. Research has indicated that modifications to the morpholine ring can alter the compound's bioactivity, enabling it to target different disease pathways effectively. For example, certain derivatives have demonstrated inhibitory activity against kinases involved in cancer cell proliferation and metastasis.
The future direction of research on 4-azaspiro[bicyclo[2.2.1 octane - 5 - yl]-1H-imidazole - 1 - carboxylate hydrochloride (a related derivative) suggests that further exploration of its analogs will yield novel compounds with enhanced therapeutic efficacy and reduced side effects。 By leveraging structure-based drug design principles and high-throughput screening technologies, scientists aim to identify lead compounds that can advance into clinical trials for various diseases。
In conclusion,4 - azaspiro [ bicyclo [ 22 . 22 . 22 ] octane - 22 ' - morpholine ] ( CAS No . 2098033 -75 -9 ) represents a structurally intriguing compound with significant pharmacological potential。 Its unique spirocyclic framework , combined with the bioactive morpholine moiety , positions it as a versatile scaffold for drug discovery。 Ongoing research efforts are aimed at elucidating its mechanism of action , optimizing its pharmacokinetic properties , and exploring its therapeutic applications across multiple disease areas。
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